2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine
Overview
Description
2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CLNPh-DPI, and it belongs to the imidazolidine family of compounds.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. The compound also inhibits the activity of certain enzymes that are essential for cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine exhibits low toxicity towards normal cells. However, the compound exhibits cytotoxic activity against various cancer cell lines. The compound also exhibits anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine in lab experiments is its low toxicity towards normal cells. This makes it an ideal compound for studying its potential as an anticancer agent. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the study of 2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine. One of the directions is to synthesize analogs of this compound to study their potential as anticancer agents. Researchers can also study the mechanism of action of this compound to gain a better understanding of its biological activity. Another direction is to study the potential applications of this compound in material science, particularly in the synthesis of novel materials with potential applications in electronics and photonics.
Conclusion:
In conclusion, 2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound exhibits cytotoxic activity against various cancer cell lines and has potential applications in material science. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Scientific Research Applications
2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine has been studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Researchers have synthesized analogs of this compound to study their potential as anticancer agents. Studies have shown that these analogs exhibit cytotoxic activity against various cancer cell lines.
Another application of 2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine is in the field of material science. Researchers have used this compound as a building block to synthesize novel materials with potential applications in electronics and photonics.
properties
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c22-19-12-11-16(15-20(19)25(26)27)21-23(17-7-3-1-4-8-17)13-14-24(21)18-9-5-2-6-10-18/h1-12,15,21H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWAEPMQONUFIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-nitrophenyl)-1,3-diphenylimidazolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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